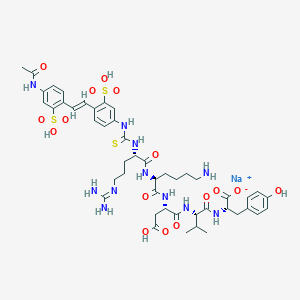
Thymopentin-sits
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymopentin-sits, also known as this compound, is a useful research compound. Its molecular formula is C47H62N11NaO16S3 and its molecular weight is 1156.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Immunologic Factors - Adjuvants, Immunologic - Thymopentin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Immunomodulatory Effects
Thymopentin is primarily recognized for its ability to modulate immune responses. It enhances T cell differentiation and promotes the activity of various immune cells, making it a valuable therapeutic agent in conditions characterized by immune deficiency.
Clinical Applications
- Immunodeficiency Disorders : TP5 has been clinically utilized for treating patients with immunodeficiencies, including those suffering from rheumatoid arthritis, cancers, hepatitis B, and AIDS. Its ability to enhance immune responses makes it suitable for such applications .
- Cancer Therapy : TP5 has shown promise as an adjuvant treatment in cancer therapy. Studies indicate that combining TP5 with chemotherapeutic agents can improve therapeutic outcomes by enhancing the immune response against tumors .
Therapeutic Applications in Specific Diseases
Thymopentin's applications extend to various diseases, including:
- Autoimmune Diseases : Research indicates that TP5 can help manage autoimmune conditions by regulating T cell activity and promoting the development of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance .
- Infectious Diseases : TP5 has been investigated for its efficacy in treating infections, particularly in immunocompromised patients. Its role in enhancing TLR2 receptor activity contributes to improved pathogen clearance .
Case Study 1: Cancer Immunotherapy
A study demonstrated that a combination of TP5 with doxorubicin (DOX) in an injectable nanogel significantly improved therapeutic efficacy against melanoma metastasis. The nanogel facilitated controlled release and minimized side effects while enhancing the immune response against cancer cells .
Case Study 2: Septic Mice Model
In a mouse model of sepsis, TP5 administration led to improved survival rates by promoting the production of 15-deoxy-prostaglandin J2 and activating the PPARγ signaling pathway. This finding underscores TP5's potential in managing septic conditions .
Pharmacokinetics and Delivery Systems
Recent advancements have focused on improving the pharmacokinetics of TP5 through innovative delivery systems:
- Nanogels : The development of carrier-free injectable nanogels encapsulating TP5 has shown enhanced stability and controlled release profiles, addressing challenges associated with traditional peptide therapies .
- Plasma Stability : Studies indicate that encapsulating TP5 with extended biphenarene carboxylate significantly improves its stability in plasma, prolonging its therapeutic action and reducing degradation rates .
Data Tables
特性
CAS番号 |
107878-40-0 |
|---|---|
分子式 |
C47H62N11NaO16S3 |
分子量 |
1156.3 g/mol |
IUPAC名 |
sodium;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[(E)-2-(4-acetamido-2-sulfophenyl)ethenyl]-3-sulfophenyl]carbamothioylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C47H63N11O16S3.Na/c1-25(2)40(44(66)56-36(45(67)68)21-27-9-17-32(60)18-10-27)58-43(65)35(24-39(61)62)55-41(63)33(7-4-5-19-48)54-42(64)34(8-6-20-51-46(49)50)57-47(75)53-31-16-14-29(38(23-31)77(72,73)74)12-11-28-13-15-30(52-26(3)59)22-37(28)76(69,70)71;/h9-18,22-23,25,33-36,40,60H,4-8,19-21,24,48H2,1-3H3,(H,52,59)(H,54,64)(H,55,63)(H,56,66)(H,58,65)(H,61,62)(H,67,68)(H4,49,50,51)(H2,53,57,75)(H,69,70,71)(H,72,73,74);/q;+1/p-1/b12-11+;/t33-,34-,35-,36-,40-;/m0./s1 |
InChIキー |
HHQLLWSSNCJXBL-SPUIKNHMSA-M |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=S)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=S)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=S)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
配列 |
RKDVY |
同義語 |
SITS-TP-5 thymopentin-SITS thymopoietin pentapeptide-stilbene isothiocyanate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















